An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-4-methylpyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-4-methylpyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-cyclopropyl-4-methylpyridine is a strategically important heterocyclic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a lipophilic cyclopropyl group, and a methyl group on the pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. The pyridine scaffold is a privileged structure in numerous approved drugs, and the presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The cyclopropyl moiety can enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[1]
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of 5-Bromo-2-cyclopropyl-4-methylpyridine, serving as a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
While experimentally determined data for 5-Bromo-2-cyclopropyl-4-methylpyridine is limited, its physicochemical properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 2708283-25-2 | [2] |
| Molecular Formula | C₉H₁₀BrN | [3] |
| Molecular Weight | 212.09 g/mol | [3] |
| Appearance | Predicted: Colorless to light yellow solid or oil | - |
| Melting Point | Predicted: 35-45 °C | Estimated based on related compounds |
| Boiling Point | Predicted: >250 °C at 760 mmHg | Estimated based on related compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | - |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons on the pyridine ring, the methyl group, and the cyclopropyl group. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.3 | s | - |
| H-3 (Pyridine) | ~7.0 | s | - |
| H (methine, cyclopropyl) | ~1.9-2.1 | m | - |
| CH₃ (Methyl) | ~2.4 | s | - |
| CH₂ (methylene, cyclopropyl) | ~0.9-1.2 | m | - |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the carbon atoms of the pyridine ring, the methyl group, and the cyclopropyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~165 |
| C-4 (Pyridine) | ~148 |
| C-5 (Pyridine) | ~118 |
| C-6 (Pyridine) | ~150 |
| C-3 (Pyridine) | ~125 |
| CH₃ (Methyl) | ~18 |
| CH (methine, cyclopropyl) | ~15 |
| CH₂ (methylene, cyclopropyl) | ~10 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely exhibit characteristic absorption bands for the C-H, C=C, and C=N vibrations of the substituted pyridine ring, as well as the vibrations of the cyclopropyl and methyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch (methyl and cyclopropyl) |
| 1600-1550 | C=C and C=N stretching vibrations of the pyridine ring |
| 1470-1430 | C-H bending (methyl and cyclopropyl) |
| ~1050 | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of the bromine atom, the methyl group, or cleavage of the cyclopropyl ring.[4]
| m/z | Assignment |
| 211/213 | [M]⁺ (Molecular ion) |
| 196/198 | [M - CH₃]⁺ |
| 132 | [M - Br]⁺ |
Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine
A plausible and efficient synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine can be envisioned starting from the commercially available 2-amino-4-methylpyridine. The synthetic strategy involves a three-step sequence: bromination, diazotization followed by Sandmeyer-type reaction to introduce the cyclopropyl group.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for 5-Bromo-2-cyclopropyl-4-methylpyridine.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This step involves the regioselective bromination of 2-amino-4-methylpyridine at the 5-position.
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Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in acetonitrile, cool the mixture to 0 °C in an ice bath.
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Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 5-Bromo-2-cyclopropyl-4-methylpyridine via a Modified Suzuki-Miyaura Coupling
This step involves the conversion of the amino group to a cyclopropyl group via a diazotization reaction followed by a palladium-catalyzed cross-coupling with cyclopropylboronic acid.
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Diazotization: To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
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Cross-Coupling Reaction Setup: In a separate flask, prepare a mixture of cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq) in a toluene/water (4:1) solvent mixture.
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Coupling: Slowly add the freshly prepared diazonium salt solution to the cross-coupling reaction mixture at room temperature.
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Reaction and Monitoring: Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography.
Chemical Reactivity
The chemical reactivity of 5-Bromo-2-cyclopropyl-4-methylpyridine is primarily dictated by the bromine atom at the 5-position of the pyridine ring, which is susceptible to various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups using the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of C-C bonds.
Diagram of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a reaction vessel, combine 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), the desired boronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
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Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by column chromatography.
Buchwald-Hartwig Amination
The bromine atom can also be substituted with a wide range of primary and secondary amines through the Buchwald-Hartwig amination, providing access to a diverse library of amino-substituted pyridine derivatives.
Diagram of the Buchwald-Hartwig Amination Reaction
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Typical Experimental Protocol for Buchwald-Hartwig Amination:
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-cyclopropyl-4-methylpyridine (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, SPhos).
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Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
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Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress.
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Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The desired product is then isolated and purified.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-2-cyclopropyl-4-methylpyridine is not widely available, based on data for structurally similar brominated and pyridine-containing compounds, the following precautions should be taken:
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Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Wash skin thoroughly after handling.
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Use only in a well-ventilated area.
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In case of contact with eyes, rinse cautiously with water for several minutes.
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If swallowed, immediately call a poison center or doctor.
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It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
5-Bromo-2-cyclopropyl-4-methylpyridine is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its strategic substitution pattern allows for facile functionalization through robust and well-established cross-coupling methodologies. This technical guide provides essential information on its properties, a practical synthetic approach, and its key reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions must be observed during its handling and use.
References
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Dana Bioscience. 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride 250mg. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Chemsrc. 5-Bromo-4-cyclopropyl-2-methylpyridine | CAS#:2708283-25-2. [Link]
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PubChem. 5-Bromo-2-cyclopropylpyrimidine. [Link]
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
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YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]
